NIP 142 -

NIP 142

Catalog Number: EVT-1483969
CAS Number:
Molecular Formula: C23H27N3O6
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NIP-142 is a novel compound classified as a multiple ion channel blocker, primarily developed for the treatment of atrial fibrillation, a common cardiac arrhythmia associated with significant morbidity and mortality. The compound is a benzopyrane derivative that selectively targets cardiac ion channels, particularly those present in the atria, making it a promising candidate for antiarrhythmic therapy. Current antiarrhythmic drugs often exhibit moderate efficacy and can lead to proarrhythmic effects due to excessive ventricular repolarization delays; thus, NIP-142's selective action may mitigate these risks .

Synthesis Analysis

The synthesis of NIP-142 involves several steps typical of organic chemistry processes. While specific synthetic routes are not detailed in the available literature, it is known that the compound is derived from benzopyrane structures. The synthesis typically includes:

  1. Formation of the Benzopyrane Core: This involves cyclization reactions that create the fused ring system characteristic of benzopyranes.
  2. Modification of Functional Groups: Introduction of various functional groups to enhance the pharmacological properties and selectivity towards ion channels.
  3. Purification and Characterization: Following synthesis, purification methods such as chromatography are employed to isolate the desired compound, which is then characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis

NIP-142 undergoes various chemical interactions as part of its mechanism of action. Key reactions include:

  1. Ion Channel Blockade: NIP-142 selectively inhibits potassium channels, particularly I Kur (ultrarapid delayed rectifier potassium current) and I KACh (acetylcholine-activated potassium current). This blockade leads to prolonged action potential duration specifically in atrial tissues.
  2. Receptor Interactions: The compound interacts with muscarinic receptors, affecting downstream signaling pathways that modulate cardiac electrical activity.
  3. Electrophysiological Effects: In experimental models, NIP-142 has demonstrated the ability to terminate different types of atrial fibrillation by modifying the effective refractory period without significantly affecting conduction times .
Mechanism of Action

The mechanism by which NIP-142 exerts its antiarrhythmic effects involves:

  1. Selective Blockade: By preferentially blocking specific potassium currents (I Kur and I KACh), NIP-142 prolongs the atrial effective refractory period (ERP), reducing the likelihood of reentrant circuits that cause atrial fibrillation.
  2. Atrial Specificity: The compound's action is more pronounced in atrial tissues than in ventricular tissues, minimizing the risk of adverse proarrhythmic effects typically associated with broader-spectrum antiarrhythmic agents .
  3. Termination of Atrial Fibrillation: Experimental studies have shown that NIP-142 can effectively terminate both microreentry and macroreentry types of atrial fibrillation induced by vagal stimulation or mechanical manipulation .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented in the available literature, general properties for compounds in this class typically include:

  • Solubility: Often soluble in organic solvents; water solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; NIP-142 has shown promise in maintaining activity without significant degradation under experimental conditions.
Applications

NIP-142's primary application lies in its potential use as an antiarrhythmic agent for treating atrial fibrillation. Its selective action on atrial ion channels positions it as a candidate for further clinical trials aimed at evaluating its efficacy and safety profile compared to existing therapies. Additionally, research into its mechanism may provide insights into developing new therapeutic strategies for other cardiac arrhythmias or conditions involving altered ion channel function .

Properties

Product Name

NIP 142

IUPAC Name

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1

InChI Key

HWADWMAQVCHLHJ-FCHUYYIVSA-N

SMILES

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C

Synonyms

rel-N-[(3R,4S)-4-(Cyclopropylamino)-3,4-dihydro-3-hydroxy-2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl]-4-methoxy-benzeneacetamide; _x000B_trans-N-[4-(Cyclopropylamino)-3,4-dihydro-3-hydroxy-2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl]-4-methoxy-benzeneacetamid

Canonical SMILES

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.